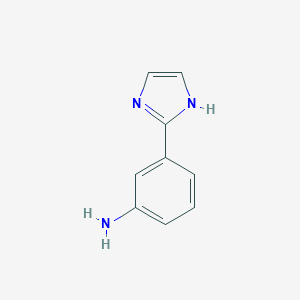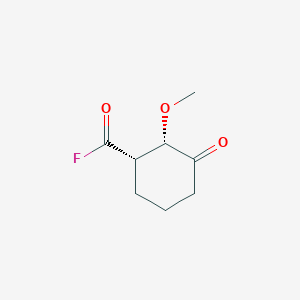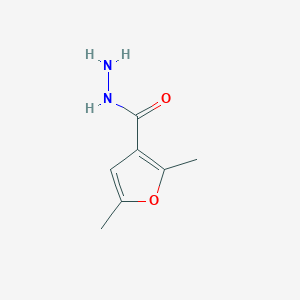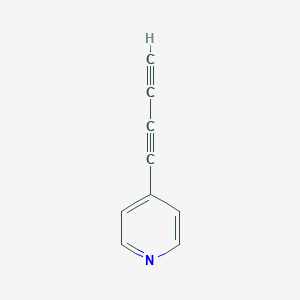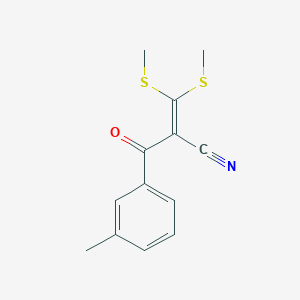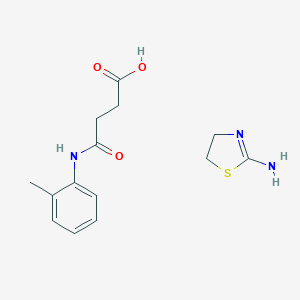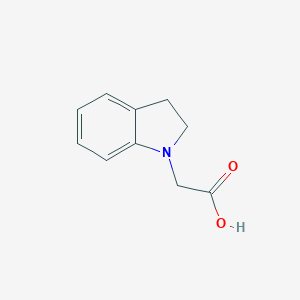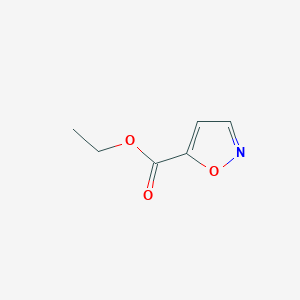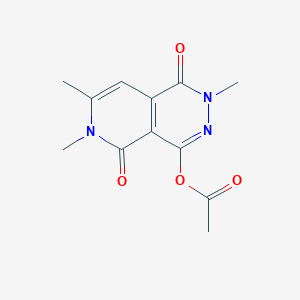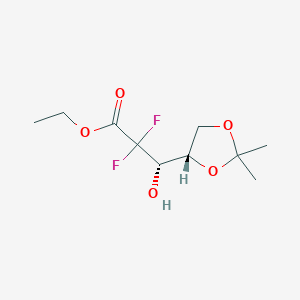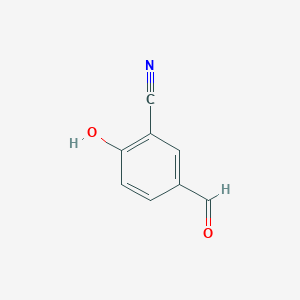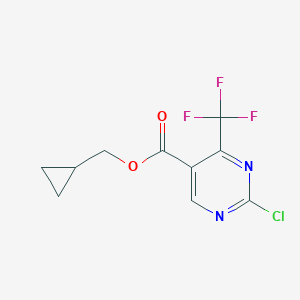
Cyclopropylmethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a broader family of pyrimidine derivatives known for their diverse biological activities and potential as key intermediates in organic synthesis. The interest in such compounds is driven by their structural uniqueness and the possibility to engage in various chemical reactions, leading to new materials or biologically active molecules.
Synthesis Analysis
The synthesis of pyrimidine derivatives typically involves the cyclo-condensation of various amine sources with 1,3-dicarbonyl compounds or through modifications of pre-existing pyrimidine cores. For example, the synthesis of new 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines showcased the utility of cyclocondensation reactions involving amine sources and fluorinated diketones, demonstrating the versatility in generating fluorinated pyrimidine derivatives (Flores et al., 2006).
Molecular Structure Analysis
Pyrimidine derivatives often exhibit a planar molecular structure, allowing for efficient stacking and intermolecular interactions in solid states. The crystal structures of such compounds reveal insights into their molecular conformations and potential reactivity patterns. For instance, studies on similar fluorinated pyrimidines have detailed their structural characteristics, including bond lengths, angles, and potential for intermolecular interactions, which are crucial for understanding their chemical behavior (Hu Yang, 2009).
Chemical Reactions and Properties
Pyrimidine derivatives are known to participate in various chemical reactions, including nucleophilic substitutions, cycloadditions, and ring transformations, which can significantly alter their chemical properties. For example, the reactivity of pyrimidine compounds with different chemical reagents can lead to the formation of novel heterocyclic compounds with potential biological activity (Chernyshev et al., 2014).
Applications De Recherche Scientifique
Chemical Synthesis and Metal Complexation
Cyclopropylmethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate is used in the synthesis of complex chemical structures, particularly in the formation of substituted pyrido[1,2-a]pyrimidines. These chemical reactions involve cyclocondensation and are instrumental in creating alkyl 4-aryl-2-polyfluoroalkyl-4H-pyrido[1,2-a]pyrimidines and 4-aryl-2-hydroxy-3-polyfluoroacyl-4H-pyrido[1,2-a]pyrimidines. Notably, these compounds can form metal complexes when treated with copper(II) acetate, indicating potential applications in coordination chemistry and materials science (Pryadeina et al., 2005).
Stability and Reactivity Studies
The compound is also significant in the study of the stability and reactivity of pyrimidyl lithium species. When metalated with certain substituents like trifluoromethyl and halogens (chlorine or bromine), these species exhibit considerable stability. This stability allows for high yields of 5-carboxylic acids, suggesting potential in various synthetic applications. The detailed study of substituent effects on the stability and reactivity provides valuable information for designing compounds with specific properties (Schlosser et al., 2006).
Synthesis of Trifluoromethylated Analogues
This compound plays a role in the synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid. The process involves a Michael-like 1,4-conjugate hydrocyanation to yield intermediate compounds, which are then used to create new trifluoromethylated analogues. These synthetic pathways are crucial in medicinal chemistry, as they allow for the creation of novel compounds with potential therapeutic applications (Sukach et al., 2015).
Dehydrating and Desulfhydrylating Activities
The derivative exhibits activity as a dehydrating and desulfhydrylating reagent. This functionality is particularly useful in the preparation of various organic compounds like carbodiimides, isothiocyanates, and esters. The ability to act as an active reagent in these reactions makes the compound a valuable tool in organic synthesis (Kondo et al., 1981).
Propriétés
IUPAC Name |
cyclopropylmethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3N2O2/c11-9-15-3-6(7(16-9)10(12,13)14)8(17)18-4-5-1-2-5/h3,5H,1-2,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQJVLCEIMTYHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC(=O)C2=CN=C(N=C2C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371570 |
Source


|
| Record name | cyclopropylmethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropylmethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
CAS RN |
175137-31-2 |
Source


|
| Record name | cyclopropylmethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

